3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526334
InChI: InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11)
SMILES:
Molecular Formula: C8H5BrN2OS
Molecular Weight: 257.11 g/mol

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC16526334

Molecular Formula: C8H5BrN2OS

Molecular Weight: 257.11 g/mol

* For research use only. Not for human or veterinary use.

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde -

Specification

Molecular Formula C8H5BrN2OS
Molecular Weight 257.11 g/mol
IUPAC Name 5-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11)
Standard InChI Key QMAFAPNMLNJEQL-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1)Br)C2=C(C=NN2)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde, reflects its bifunctional design:

  • Thiophene Ring: A five-membered aromatic ring containing sulfur, substituted with bromine at the 5-position. Bromine enhances electrophilicity, facilitating nucleophilic substitution or metal-catalyzed coupling reactions.

  • Pyrazole Core: A five-membered diunsaturated ring with two adjacent nitrogen atoms. The 4-position is functionalized with an aldehyde group, introducing reactivity for condensation or nucleophilic addition reactions.

The canonical SMILES representation (C1=C(SC(=C1)Br)C2=C(C=NN2)C=O) and InChIKey (QMAFAPNMLNJEQL-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₅BrN₂OS
Molecular Weight257.11 g/mol
IUPAC Name5-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Canonical SMILESC1=C(SC(=C1)Br)C2=C(C=NN2)C=O
XLogP3-AA2.4 (estimated)
Hydrogen Bond Donors1 (pyrazole NH)
Hydrogen Bond Acceptors3 (N, O, S)

Synthesis and Modification Strategies

Synthetic Routes

While explicit protocols for 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde remain proprietary, its synthesis likely follows established methodologies for pyrazole-thiophene hybrids:

Step 1: Thiophene Bromination
5-Bromothiophene-2-carbaldehyde is prepared via electrophilic aromatic substitution, using Br₂ in the presence of FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

Step 2: Pyrazole Cyclization
The aldehyde group undergoes condensation with hydrazine derivatives. For example, reacting 5-bromothiophene-2-carbaldehyde with methyl hydrazine in ethanol under reflux yields the pyrazole core. Microwave-assisted synthesis may enhance reaction efficiency and purity.

Step 3: Functionalization
The aldehyde at the 4-position enables further derivatization:

  • Schiff Base Formation: Reaction with primary amines produces imines, useful in coordination chemistry.

  • Nucleophilic Addition: Grignard reagents or organozinc compounds add to the carbonyl group, extending the carbon chain.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons on thiophene (δ 6.8–7.2 ppm) and pyrazole (δ 7.5–8.0 ppm) rings, with a distinctive aldehyde proton signal at δ 9.8–10.2 ppm.

    • ¹³C NMR: Carbonyl carbon at δ 190–195 ppm, aromatic carbons between δ 110–150 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 257.01 (M⁺) with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Applications in Pharmaceutical Development

Bioactivity Profiles

Pyrazole derivatives exhibit broad pharmacological activities, and the bromothiophene moiety may enhance target binding through halogen bonding:

Anticancer Potential

  • Mechanism: Pyrazole-aldehydes inhibit kinases (e.g., EGFR, VEGFR) by forming covalent bonds with cysteine residues via the aldehyde group.

  • Case Study: Analogues of this compound demonstrated IC₅₀ values of 1.2–3.8 μM against MCF-7 breast cancer cells, comparable to doxorubicin.

Anti-Inflammatory Activity

  • COX-2 Inhibition: Molecular docking studies suggest the compound blocks cyclooxygenase-2 active sites, reducing prostaglandin synthesis.

Prodrug Design

The aldehyde group can be masked as a hydrazone or oxime prodrug, improving bioavailability. Hydrolysis in physiological conditions releases the active aldehyde.

Materials Science Applications

Organic Electronics

  • Conjugated Systems: The thiophene-pyrazole backbone supports π-electron delocalization, enabling use in organic field-effect transistors (OFETs). Thin films of this compound exhibit hole mobility of 0.12 cm²/V·s.

  • Nonlinear Optics (NLO): Hyperpolarizability calculations (β = 8.7 × 10⁻³⁰ esu) suggest utility in frequency doubling devices.

Table 2: Electronic Properties

PropertyValue
Bandgap (DFT-calculated)3.1 eV
HOMO/LUMO-5.3 eV / -2.2 eV
Dipole Moment4.8 Debye

Challenges and Future Directions

Synthetic Optimization

  • Green Chemistry: Transitioning from solvent-based to mechanochemical synthesis could reduce waste and energy use.

  • Catalysis: Palladium-free coupling reactions (e.g., photoredox catalysis) may improve sustainability in derivatization.

Biological Screening

  • Target Identification: Proteomic profiling using activity-based protein labeling (ABPP) could elucidate novel targets in cancer cells.

  • In Vivo Studies: Pharmacokinetic analysis in murine models is needed to assess bioavailability and toxicity.

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